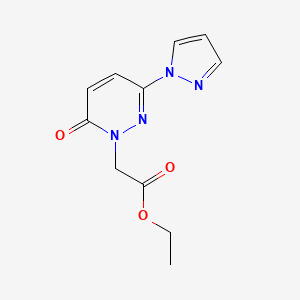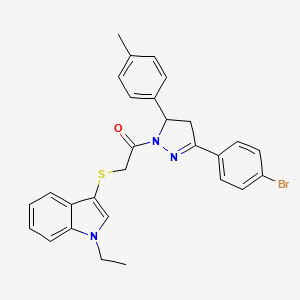![molecular formula C11H11N3O B2484187 1-[2-(2-Methylphenyl)triazol-4-yl]ethanone CAS No. 85693-12-5](/img/structure/B2484187.png)
1-[2-(2-Methylphenyl)triazol-4-yl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(2-Methylphenyl)triazol-4-yl]ethanone, also known as MET, is a member of the triazole family. It has potential applications in various fields, including pharmacology. It is a part of the 1,2,4-triazole derivatives which have been reported to show promising anticancer activities .
Molecular Structure Analysis
The molecular structure of 1-[2-(2-Methylphenyl)triazol-4-yl]ethanone is confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy and Elemental analysis .Chemical Reactions Analysis
1,2,4-triazole derivatives, including 1-[2-(2-Methylphenyl)triazol-4-yl]ethanone, have been synthesized and their structures were confirmed by spectroscopic techniques . The IR absorption spectra of these compounds were characterized by the presence of two signals for C=O groups .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-[2-(2-Methylphenyl)triazol-4-yl]ethanone include a molecular formula of C11H11N3O and a molecular weight of 201.229.Aplicaciones Científicas De Investigación
Drug Discovery
1,2,3-triazoles are a privileged structure motif and have found broad applications in drug discovery . Many prominent medicinal compounds having a 1,2,3-triazole core are available in the market like anticonvulsant drug Rufinamide, broad spectrum cephalosporin antibiotic cefatrizine, an anticancer drug carboxyamidotriazole and β β -lactum antibiotic tazobactam .
Organic Synthesis
1,2,3-triazoles are one of the most important nitrogen-containing five-membered heterocycles and have a wide range of applications in organic synthesis . They have high chemical stability and are usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature .
Polymer Chemistry
1,2,3-triazoles have found applications in polymer chemistry . Their high chemical stability and strong dipole moment make them suitable for use in various polymerization processes .
Supramolecular Chemistry
In supramolecular chemistry, 1,2,3-triazoles are used due to their hydrogen bonding ability . They can form stable complexes with various substrates, making them useful in the design and synthesis of new supramolecular structures .
Bioconjugation
1,2,3-triazoles are used in bioconjugation, a chemical strategy that joins two biomolecules together . This is particularly useful in the development of new drugs and therapies .
Chemical Biology
In chemical biology, 1,2,3-triazoles are used as a tool for studying biological systems . They can be used to label and track molecules in cells, helping scientists to understand complex biological processes .
Fluorescent Imaging
1,2,3-triazoles have applications in fluorescent imaging . They can be used to create fluorescent probes for imaging biological samples, aiding in the study of cellular processes .
Materials Science
Lastly, 1,2,3-triazoles have found applications in materials science . They can be used in the synthesis of new materials with unique properties, contributing to advancements in technology .
Safety and Hazards
Direcciones Futuras
The discovery and development of more effective and potent anticancer agents is one of the most clinical challenges in modern medicinal chemistry . 1,2,4-triazole derivatives, including 1-[2-(2-Methylphenyl)triazol-4-yl]ethanone, could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules .
Mecanismo De Acción
Target of Action
The primary target of 1-[2-(2-Methylphenyl)triazol-4-yl]ethanone is the carbonic anhydrase-II enzyme . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst. They play crucial roles in various physiological processes, including pH regulation, CO2 transport, and ion transport .
Mode of Action
The compound interacts with its target, the carbonic anhydrase-II enzyme, by direct binding with the active site residues .
Biochemical Pathways
The inhibition of carbonic anhydrase-II by 1-[2-(2-Methylphenyl)triazol-4-yl]ethanone could potentially affect various biochemical pathways. Carbonic anhydrases are involved in a wide range of biological processes, including respiration and transport of CO2 and bicarbonate between metabolizing tissues and the lungs, pH homeostasis, electrolyte secretion in various tissues, biosynthetic reactions, and tumorigenicity . The downstream effects of inhibiting this enzyme would depend on the specific context and could be quite diverse.
Pharmacokinetics
It’s worth noting that the presence of the 1,2,4-triazole ring in a compound can improve its pharmacokinetics, pharmacological, and toxicological properties .
Result of Action
Compounds with similar structures have shown moderate inhibition potential against the carbonic anhydrase-ii enzyme . This could potentially lead to changes in the processes regulated by this enzyme, such as pH regulation and ion transport.
Propiedades
IUPAC Name |
1-[2-(2-methylphenyl)triazol-4-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c1-8-5-3-4-6-11(8)14-12-7-10(13-14)9(2)15/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHLCULYNIZLTDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2N=CC(=N2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

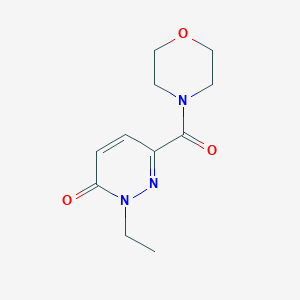
![2-[(2-Fluorophenyl)methylsulfanyl]-1-(4-nitrophenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2484107.png)
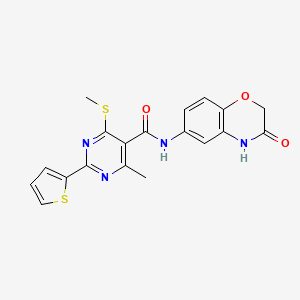
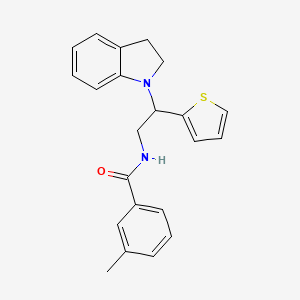
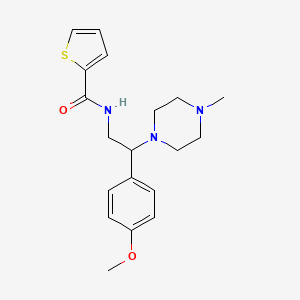
![3-(4-Methoxyphenyl)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]propanamide](/img/structure/B2484112.png)
![2-[5-(4-Fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-1-piperidin-1-yl-ethanone](/img/structure/B2484114.png)

![3-[(2-Methylcyclopropyl)formamido]propanoic acid](/img/structure/B2484117.png)
![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)tetrahydrothiophene-3-carboxamide 1,1-dioxide](/img/structure/B2484119.png)

